molecular formula C11H17NO4 B1365058 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 1251004-87-1

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B1365058
CAS No.: 1251004-87-1
M. Wt: 227.26 g/mol
InChI Key: ALUFNEQAPCLIBB-UHFFFAOYSA-N
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Description

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its unique bicyclic structure, which includes a nitrogen atom within the ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid typically involves the introduction of the Boc group into the bicyclic structure. One efficient method for synthesizing tertiary butyl esters, including this compound, involves the use of flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve scalable and sustainable methods such as the ex situ generation of hydrogen chloride gas for the quantitative deprotection of the tert-butyl carbamate (N-Boc) protecting group . This method is efficient and can be applied to large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas for deprotection, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, various oxidation products, and reduced forms of the compound.

Scientific Research Applications

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves the protection of amine groups during chemical synthesis. The Boc group prevents unwanted reactions by temporarily masking the amine functionality. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its bicyclic structure and the presence of the Boc protecting group. This combination allows for specific reactivity patterns and makes the compound valuable in multi-step organic synthesis processes.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUFNEQAPCLIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434543
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251004-87-1, 1807940-61-9
Record name 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 3
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2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 4
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2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 5
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

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